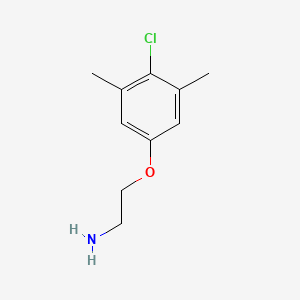
2-(4-Chloro-3,5-dimethylphenoxy)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of “2-(4-Chloro-3,5-dimethylphenoxy)ethanamine” involves the condensation reaction of 3,5-Dimethyl-4-chlorophenol and ethylamine in the presence of sodium ethoxide. The final product is purified through recrystallization.Molecular Structure Analysis
The molecular formula of “2-(4-Chloro-3,5-dimethylphenoxy)ethanamine” is C10H14ClNO . It has a molecular weight of 199.67726 . The structure of this compound includes a phenyl ring substituted with chlorine and methyl groups, and an ethanamine group attached through an oxygen atom .Applications De Recherche Scientifique
1. Characterization and Detection
- A study focused on the high-performance liquid chromatography tandem mass spectrometry method for determining 2CC-NBOMe and 25I-NBOMe in human serum, indicating its relevance in clinical toxicology testing for intoxication cases (Poklis et al., 2013).
- Another research elaborated on the analytical characterization of hallucinogenic N-(2-methoxy)benzyl derivatives of the 2C-series of phenethylamine drugs, including their detection in seized blotter papers (Zuba & Sekuła, 2013).
2. Pharmacological Properties
- A study on the neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines, including 25C-NBOMe, highlighted their high potency agonists at 5-HT2A receptors, consistent with hallucinogenic activity (Eshleman et al., 2018).
- Research on the comparative neuropharmacology of NBOMe hallucinogens and their 2C counterparts in rats revealed that NBOMes are highly potent 5-HT2A agonists, consistent with their powerful hallucinogenic effects in humans (Elmore et al., 2018).
3. Applications in Drug Control
- Several studies noted the placement of synthetic phenethylamines like 25C-NBOMe into Schedule I of the Controlled Substances Act, underscoring their significance in drug enforcement and regulatory controls (Federal Register, 2016).
Propriétés
IUPAC Name |
2-(4-chloro-3,5-dimethylphenoxy)ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO/c1-7-5-9(13-4-3-12)6-8(2)10(7)11/h5-6H,3-4,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTBYKMRXNNDNGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCCN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chloro-3,5-dimethylphenoxy)ethanamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

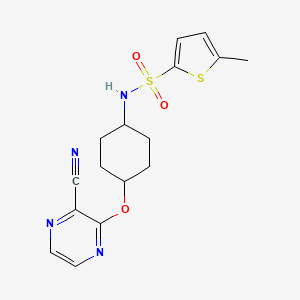
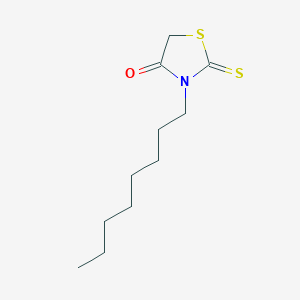
![(Z)-2-Cyano-N-[3-[(4-methoxyphenyl)sulfamoyl]-4-methylphenyl]-3-phenylprop-2-enamide](/img/structure/B2476300.png)
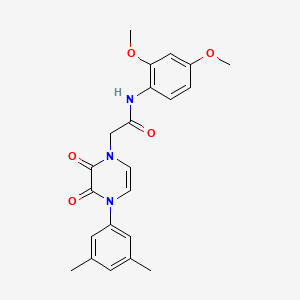
![N-[4-[2-(benzenesulfonyl)-3-(furan-2-yl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2476304.png)
![5-chloro-N-(4-chlorophenyl)-6-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide](/img/structure/B2476305.png)

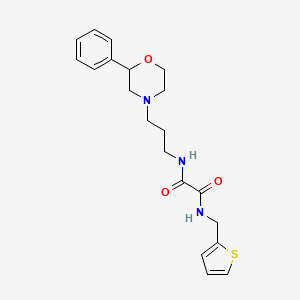
![2-[4-(2-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-methylphenyl)acetamide](/img/structure/B2476310.png)
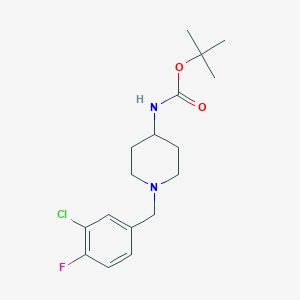

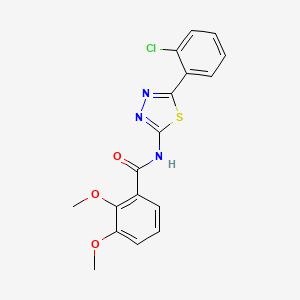

![2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanyl-N-(2-methoxyphenyl)acetamide](/img/structure/B2476321.png)